molecular formula C18H17NO5 B2806841 (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 896828-74-3

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B2806841
CAS No.: 896828-74-3
M. Wt: 327.336
InChI Key: PCYJGOKGBOZYRM-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran derivatives family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one involves several steps. One common method includes the use of a free radical cyclization cascade, which is an effective technique for constructing complex polycyclic benzofuran compounds . This method ensures high yield and fewer side reactions, making it suitable for industrial production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antibacterial and anti-viral effects could result from disrupting microbial cell membranes or interfering with viral replication processes .

Comparison with Similar Compounds

When compared to other benzofuran derivatives, (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Similar compounds include:

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-15-4-3-13-17(21)16(10-12-2-1-7-23-12)24-18(13)14(15)11-19-5-8-22-9-6-19/h1-4,7,10,20H,5-6,8-9,11H2/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYJGOKGBOZYRM-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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